Mergocriptine
Description
Biosynthetic Pathways from Precursors
The core structure of Mergocriptine is an ergopeptine, a class of ergot alkaloids. The biosynthesis of these complex molecules is a multi-step enzymatic process common to several filamentous fungi, such as those of the genus Claviceps. wikipedia.org This pathway begins with simple precursors and builds the complex ergoline (B1233604) ring system that is characteristic of these compounds.
The biosynthetic journey to the ergoline skeleton begins with two primary building blocks: the amino acid L-tryptophan and an isoprenoid unit, dimethylallyl pyrophosphate (DMAPP). nih.gov L-tryptophan provides the indole (B1671886) ring structure that is the core of the final compound. wikipedia.org The first committed step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. nih.govwikipedia.org This reaction is considered the rate-limiting step in the synthesis of the ergoline core. rsc.org
A series of enzymes, encoded by a cluster of genes, meticulously constructs the ergot alkaloid framework. In the well-studied fungus Aspergillus fumigatus, the enzymes FgaPT2 and FgaMT play critical early roles. wikipedia.org
FgaPT2 (Dimethylallyltryptophan Synthase): This enzyme catalyzes the initial prenylation of L-tryptophan with DMAPP to form 4-dimethylallyltryptophan (DMAT). wikipedia.orgnih.gov FgaPT2 is a soluble, dimeric protein that has been purified and characterized, showing high specificity for its substrates, L-tryptophan and DMAPP. nih.gov
FgaMT (N-methyltransferase): Following the formation of DMAT, the enzyme FgaMT (homologous to EasF in other fungi) catalyzes the N-methylation of the amino group of the tryptophan backbone, using S-adenosylmethionine (SAM) as the methyl donor. wikipedia.orgmdpi.com This step yields N-methyl-4-dimethylallyltryptophan.
Subsequent enzymatic transformations involving oxidoreductases and catalases (such as EasE and EasC) are required to form the characteristic multi-ring structure of the ergoline nucleus. nih.govmdpi.com
| Enzyme (in A. fumigatus) | Gene | Function in Biosynthesis |
| FgaPT2 | fgaPT2 | Catalyzes the C4-prenylation of L-tryptophan with DMAPP to produce 4-dimethylallyltryptophan (DMAT). nih.gov |
| FgaMT | fgaMT | Catalyzes the N-methylation of DMAT to form N-methyl-4-dimethylallyltryptophan. wikipedia.orgmdpi.com |
| FgaOx1 & FgaCat | easE & easC | These enzymes work in concert to convert the methylated DMAT into the next key intermediate, chanoclavine-I. nih.govwikipedia.org |
| FgaDH | easD | An NAD+-dependent enzyme that oxidizes chanoclavine-I to chanoclavine-I aldehyde. wikipedia.orgnih.gov |
The biosynthetic pathway proceeds through several key intermediates. After the initial steps involving DMAT, the molecule undergoes a series of cyclizations and rearrangements.
A crucial intermediate in this pathway is chanoclavine-I . wikipedia.orgresearchgate.net It is a tricyclic ergot alkaloid that represents a significant point in the assembly of the ergoline ring system. wikipedia.orgfrontiersin.org The formation of chanoclavine-I from N-methyl-DMAT is a complex process requiring the coordinated action of at least two enzymes. nih.gov Chanoclavine-I is then further processed by an oxidase to form chanoclavine-I aldehyde . wikipedia.orgnih.gov This aldehyde is a critical branch-point intermediate, from which the pathways to various different classes of ergot alkaloids diverge. mdpi.comresearchgate.net From this point, further enzymatic steps, including the action of non-ribosomal peptide synthetases (NRPS), lead to the formation of ergopeptines like ergocryptine. wikipedia.org
| Intermediate Metabolite | Description |
| L-Tryptophan | An essential amino acid that serves as the initial building block, providing the indole ring. nih.gov |
| Dimethylallyl Pyrophosphate (DMAPP) | An isoprenoid unit that provides the prenyl group in the first step of the pathway. wikipedia.org |
| 4-Dimethylallyltryptophan (DMAT) | The product of the initial condensation of L-tryptophan and DMAPP. mdpi.com |
| Chanoclavine-I | A key tricyclic ergoline intermediate formed after methylation and cyclization steps. wikipedia.orgnih.gov |
| Chanoclavine-I Aldehyde | A major branch-point intermediate that leads to the diversification of ergot alkaloids. nih.govresearchgate.net |
Chemical Synthesis Methodologies
This compound, also known as 2-methyl-alpha-ergocryptine, is not produced naturally. It is a semi-synthetic compound created through the chemical modification of a naturally occurring ergot alkaloid.
The direct precursor for the synthesis of this compound is α-ergocryptine . chemicalbook.com α-Ergocryptine is a natural ergopeptine isolated from the sclerotia of Claviceps purpurea (ergot) or from fermentation broths. wikipedia.orgnih.gov It belongs to the ergotoxine (B1231518) group of alkaloids. medchemexpress.com The synthesis of this compound involves the chemical derivatization of this parent molecule, specifically through methylation at the 2-position of the indole ring. This type of targeted modification is a common strategy to alter the pharmacological properties of natural products, as seen in the synthesis of the related compound bromocriptine (B1667881) from the same precursor. wikipedia.org
The complexity of ergot alkaloid production is enhanced by the existence of isomers. In the case of ergocryptine, two primary isomers exist: α-ergocryptine and β-ergocryptine . wikipedia.org The difference between these two forms lies in the peptide portion of the molecule. This variation arises during biosynthesis, where the non-ribosomal peptide synthetase (NRPS) incorporates a different amino acid. wikipedia.org
α-Ergocryptine is formed when the NRPS incorporates the amino acid L-leucine .
β-Ergocryptine is formed when the NRPS incorporates the amino acid L-isoleucine . wikipedia.org
This seemingly minor difference—the replacement of a 2-methylpropyl side chain (from leucine) with a 1-methylpropyl side chain (from isoleucine)—results in distinct chemical entities. wikipedia.org While this compound itself is a derivative of the alpha-isomer, the existence of the beta-isomer highlights the structural diversity available within this class of compounds, providing different natural templates for potential semi-synthetic modifications. The ratio of α- to β-ergocryptine can vary depending on the fungal strain and fermentation conditions. wikipedia.orgmedchemexpress.com
| Isomer | Incorporated Amino Acid | Key Structural Feature |
| α-Ergocryptine | L-Leucine | Contains a 2-methylpropyl group at the 5' position of the peptide side chain. wikipedia.org |
| β-Ergocryptine | L-Isoleucine | Contains a sec-butyl (1-methylpropyl) group at the 5' position of the peptide side chain. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
81968-16-3 |
|---|---|
Molecular Formula |
C33H43N5O5 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39)/t20-,25-,26+,27+,32-,33+/m1/s1 |
InChI Key |
AFFLEALSHYGOOD-NOURLPFCSA-N |
SMILES |
CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N[C@]4(C(=O)N5[C@H](C(=O)N6CCC[C@H]6[C@@]5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Canonical SMILES |
CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Synonyms |
2-CBM 2-methyl-alpha-ergocryptine CBM 36-733 CBM-36-733 CBM36-733 mergocriptine mergocryptine |
Origin of Product |
United States |
Synthesis and Biosynthesis of Mergocriptine
Comparative Analysis of Synthesis Approaches
The production of Mergocriptine, a semi-synthetic ergot derivative, relies on the availability of its precursor, the natural ergot alkaloid α-ergocryptine. chemicalbook.comncats.io The synthesis of this precursor is primarily achieved through biotechnological fermentation, although total chemical synthesis of the core ergoline (B1233604) structure has been extensively researched. ird.frsjtu.edu.cn A comparative analysis of these approaches reveals significant differences in their efficiency, scalability, and environmental impact.
Efficiency and Scalability Considerations (e.g., Fermentation vs. Chemical Routes)
The industrial production of ergot alkaloids, including the α-ergocryptine precursor for this compound, is dominated by fermentation methods. scribd.com This biotechnological route has proven to be the most efficient and scalable for meeting global demand.
Fermentation for ergot alkaloids typically utilizes strains of the fungus Claviceps purpurea in large-scale submerged cultures. ird.frscribd.com This method allows for controlled production conditions, leading to reliable yields. The world's annual production of all ergopeptines (the class to which ergocryptine belongs) is estimated to be between 5,000 and 8,000 kg, with fermentation accounting for approximately 60% of this total. scribd.com The production stage for a single fermentation batch can last from 12 to 21 days in fermenters ranging from 10 to 50 cubic meters. scribd.com This established infrastructure underscores the scalability of the fermentation route.
In contrast, the total chemical synthesis of the complex tetracyclic ergoline ring system, the core of ergot alkaloids, is a significant challenge. nih.govnih.gov While numerous total syntheses of lysergic acid and other clavine alkaloids have been achieved in laboratory settings, these routes are often lengthy, complex, and not economically viable for large-scale industrial production. scirp.orgacs.org Recent advancements in synthetic organic chemistry, including the use of transition-metal-catalyzed reactions, have led to more efficient and shorter synthetic pathways. sjtu.edu.cnacs.org However, these chemical routes are generally better suited for producing novel analogs for research and development rather than for the bulk, multi-ton production required for precursor alkaloids, which is more cost-effectively handled by fermentation. scribd.comnih.gov
Table 1: Comparison of Efficiency and Scalability for Ergot Alkaloid Precursor Production
| Parameter | Fermentation Route | Chemical Synthesis Route |
| Primary Output | Specific ergot alkaloids (e.g., α-ergocryptine, ergotamine) or lysergic acid. scribd.comnih.gov | Ergoline scaffold, lysergic acid, or specific alkaloids via multi-step synthesis. nih.govacs.org |
| Scalability | High; established industrial processes with large-volume fermenters. scribd.com | Low to moderate; generally limited to lab or pilot scale due to complexity and cost. scirp.org |
| Typical Yield | Varies by strain and process; leading producers achieve over 1% alkaloid content from the ergot. scribd.com | Generally lower overall yields due to the multi-step nature of the syntheses. phytonbiotech.com |
| Production Time | 12-21 days for the main production fermentation cycle. scribd.com | Can be faster for individual reactions, but the complete multi-step synthesis is often lengthy. patsnap.com |
| Complexity | Biologically complex, requiring precise control of microbial growth and metabolism. ird.fr | Chemically complex, involving numerous sequential reactions and purifications. nih.govacs.org |
| Economic Viability | Cost-effective for bulk production, representing the primary industrial method. scribd.comscirp.org | Generally not economically competitive for bulk production of common ergot alkaloids. scirp.org |
Environmental Impact of Different Production Methods
The environmental footprints of fermentation and chemical synthesis differ substantially, stemming from their distinct inputs, processes, and waste streams.
Fermentation is often considered a "green" technology because it operates under mild conditions (ambient temperature and pressure) and can utilize renewable, biomass-derived raw materials as substrates. patsnap.comevologic.at This biological process can reduce the dependence on petroleum-based starting materials common in traditional organic synthesis. evologic.at However, biopharmaceutical manufacturing is not without its environmental burdens. The processes are highly energy-intensive, largely due to the need for heating, ventilation, and air conditioning (HVAC) systems to maintain sterile cleanroom environments. researchgate.net Fermentation and subsequent purification steps are also water-intensive. Furthermore, the preparation of complex culture media requires various chemicals and nutrients, the production of which has its own environmental impact. researchgate.net
Chemical synthesis routes for complex molecules like ergot alkaloids traditionally rely on petrochemical-based starting materials and large quantities of organic solvents, which can be toxic and difficult to dispose of. phytonbiotech.com The reactions may require high temperatures and pressures, contributing to significant energy consumption. evologic.at While the adoption of green chemistry principles—such as using greener solvents, developing more atom-efficient reactions, and minimizing waste—is helping to mitigate these issues, the environmental impact of solvent use and by-product formation in multi-step syntheses remains a significant concern. researchgate.net
Table 2: Comparative Environmental Impact of Production Approaches
| Environmental Factor | Fermentation Route | Chemical Synthesis Route |
| Raw Materials | Primarily renewable, biomass-derived feedstocks (e.g., sugars, plant oils). ird.frevologic.at | Often derived from non-renewable petrochemical sources. phytonbiotech.com |
| Energy Consumption | Low for the biological process itself, but high overall due to auxiliary systems (HVAC, sterilization). evologic.atresearchgate.net | Can be high, with many reactions requiring heating, cooling, or high pressure. evologic.at |
| Solvent Usage | Primarily water-based; organic solvents used mainly in downstream extraction and purification. scirp.org | High reliance on various, often hazardous, organic solvents throughout the synthesis. phytonbiotech.com |
| Waste Generation | Produces biodegradable biomass and CO2; wastewater requires treatment. evologic.at | Can generate significant quantities of hazardous chemical waste and by-products. phytonbiotech.com |
| Process Conditions | Mild (ambient temperature and pressure). evologic.at | Often requires harsh conditions (high/low temperatures, high pressure). evologic.at |
Molecular Pharmacology and Receptor Interactions
Primary Receptor Affinities and Agonism
Mergocriptine has been identified as a compound with agonistic actions at both dopamine (B1211576) D1 and D2 receptors nih.gov. Dopamine receptors are crucial for various neurological functions, including motor control, reward pathways, and hormone regulation. The D1-like receptor family (D1 and D5) typically couples to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, while the D2-like receptor family (D2, D3, and D4) couples to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP nih.govnih.govmdpi.com. This compound's dual agonistic activity suggests a broad impact on dopaminergic signaling.
Studies investigating the binding of radiolabeled ligands have provided insights into this compound's interaction with dopamine receptors. This compound has demonstrated the ability to inhibit the binding of [3H]apomorphine to striatal synaptosomal fractions nih.gov. Apomorphine (B128758) is a known dopamine receptor agonist, and its displacement by this compound in binding assays indicates that this compound occupies sites on dopamine receptors.
The inhibitory concentration (IC50) of this compound for the inhibition of [3H]apomorphine binding to striatal synaptosomal fractions has been determined to be 0.23 µM nih.gov. This value quantifies the potency of this compound in competing for binding sites on dopamine receptors.
Table 1: this compound Binding to Dopamine Receptors
| Receptor Target (Fraction) | Radiolabeled Ligand | IC50 Value |
| Striatal Synaptosomal Fraction | [3H]Apomorphine | 0.23 µM |
Ligand Binding Studies on Dopamine Receptors
Secondary Receptor Interactions
Information regarding this compound's specific interactions with alpha-1 adrenergic receptors, including any agonistic or antagonistic activity, was not found within the provided search results. Alpha-1 adrenergic receptors are involved in various physiological processes, such as smooth muscle contraction and vasoconstriction wikipedia.orgnih.govnih.gov. While some dopamine receptor ligands may exhibit off-target effects on other receptor systems, specific data for this compound's engagement with alpha-1 adrenergic receptors is not available in the reviewed literature.
Mechanisms of Action at the Cellular Level
Impact on Neurotransmitter Release (e.g., Dopamine Turnover)
This compound, an ergot alkaloid derivative, has been investigated for its effects on central nervous system dopaminergic systems. Research indicates that this compound can influence dopamine turnover in specific brain regions, such as the rat striatum. Studies suggest that this compound administration leads to a suppression of striatal dopamine (DA) turnover. This effect is hypothesized to occur through the reduction of dopamine release, potentially mediated by the stimulation of presynaptic dopaminergic autoreceptors nih.govncats.io.
In vitro experiments have further supported this, demonstrating that this compound, when added to striatal slices, can inhibit the release of radiolabeled dopamine ([³H]DA) in a dose-dependent manner. This compound has also shown affinity for dopamine receptors, evidenced by its inhibition of [³H]apomorphine binding to striatal synaptosomal fractions, with an reported IC₅₀ value of 0.23 µM nih.gov. The modulation of dopamine release and turnover is a key aspect of this compound's pharmacological profile, influencing dopaminergic neurotransmission.
To illustrate the typical findings in such studies, the following table presents hypothetical data reflecting the changes in dopamine and its metabolites in the striatum following this compound administration:
| Measurement | Vehicle (Control) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Striatal Dopamine (ng/mg) | 15.2 ± 1.1 | 14.5 ± 1.0 | 13.8 ± 0.9 |
| Striatal DOPAC (ng/mg) | 3.1 ± 0.3 | 2.5 ± 0.2 | 1.9 ± 0.2 |
| Striatal HVA (ng/mg) | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| DOPAC/Dopamine Ratio | 0.20 ± 0.02 | 0.17 ± 0.02 | 0.14 ± 0.01 |
| HVA/Dopamine Ratio | 0.12 ± 0.01 | 0.10 ± 0.01 | 0.09 ± 0.01 |
| Dopamine Turnover Index | 0.32 ± 0.03 | 0.27 ± 0.03 | 0.23 ± 0.02 |
Note: The data presented in this table is illustrative, representing typical experimental outcomes and trends observed in studies investigating the effects of compounds like this compound on dopamine turnover. Specific quantitative values may vary based on experimental design, animal models, and assay methodologies.
Interaction with Drug Transporters
The interaction of this compound with drug transporters is a critical area for understanding its pharmacokinetic properties and its potential to influence the disposition of other xenobiotics. Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in limiting the absorption and distribution of many drugs across biological barriers, including the blood-brain barrier (BBB) scitechnol.comnih.govaboutscience.eu.
P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an efflux pump, actively transporting a wide array of substrates out of cells nih.gov. This activity is crucial for protecting tissues from toxic compounds and for regulating drug concentrations at sites like the BBB, the intestinal epithelium, and the liver scitechnol.comaboutscience.eu. While research has explored the role of various compounds in modulating P-gp activity, specific and detailed scientific findings regarding this compound's direct inhibition or interaction with P-glycoprotein are not extensively detailed in the provided search results from permissible sources. Therefore, a specific data table detailing this compound's P-gp inhibition cannot be generated based on the available information.
The modulation of efflux transporters like P-gp has significant implications for drug therapy. Inhibition of P-gp can lead to increased intracellular drug concentrations and enhanced penetration across biological barriers, potentially improving the efficacy of co-administered drugs, particularly in areas like the central nervous system scitechnol.comnih.gov. Conversely, if this compound were found to interact with P-gp, it could alter the pharmacokinetic profiles of other P-gp substrates, leading to altered therapeutic outcomes or increased risk of toxicity. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic strategies. However, without specific data on this compound's interaction with P-gp, the precise implications remain a subject for further investigation.
Effects on Central Nervous System Function in Animal Models
Preclinical studies have explored this compound's impact on key neurotransmitter systems and observed its behavioral consequences in various animal models.
Modulation of Striatal Dopamine Turnover in Rodents
This compound has demonstrated a significant effect on dopamine turnover in the striatum of Wistar rats. Administration of this compound at doses of 1 and 10 mg/kg intraperitoneally (i.p.) resulted in a notable suppression of striatal dopamine (DA) turnover nih.govpatsnap.com. Further in vitro analysis revealed that this compound, when added at concentrations ranging from 0.01 to 100 µM, dose-dependently inhibited the release of [³H]DA from striatal slices. The compound also inhibited the binding of [³H]apomorphine to a striatal synaptosomal fraction, with an IC₅₀ value of 0.23 µM nih.gov. These findings suggest that this compound may reduce striatal DA turnover by decreasing DA release, potentially through the stimulation of presynaptic dopaminergic autoreceptors nih.gov.
Dose-Response Relationships in Behavioral Activity Studies (e.g., Ambulatory Activity in Mice)
The effects of this compound on ambulatory activity in mice have been characterized across different doses, revealing dose-dependent and context-dependent responses. In drug-naive mice, a single administration of this compound at 4 mg/kg significantly suppressed ambulatory activity. Conversely, at a higher dose of 16 mg/kg, this compound significantly increased ambulatory activity nih.govjst.go.jp.
When administered repeatedly over nine times at 7-day intervals, this compound exhibited different effects. Doses of 4 and 8 mg/kg were effective in increasing ambulatory activity. However, repeated administration of 16 mg/kg led to a reverse tolerance, meaning the ambulation-increasing effect was diminished with repeated exposure nih.govjst.go.jp.
Table 1: Dose-Response of this compound on Ambulatory Activity in Mice
| Condition | Dose (mg/kg) | Observed Effect on Ambulatory Activity | Notes |
| Drug-naive mice (single administration) | 4 | Suppression | Significant suppression observed nih.govjst.go.jp. |
| Drug-naive mice (single administration) | 16 | Increase | Significant increase observed nih.govjst.go.jp. |
| Repeated administration (9x, 7-day intervals) | 4 | Increase | Effective for increasing ambulatory activity nih.govjst.go.jp. |
| Repeated administration (9x, 7-day intervals) | 8 | Increase | Effective for increasing ambulatory activity nih.govjst.go.jp. |
| Repeated administration (9x, 7-day intervals) | 16 | Reverse tolerance to ambulation-increasing effect | The ambulation-increasing effect diminished with repeated administration nih.govjst.go.jp. |
Biphasic Behavioral Responses and Receptor Engagement
This compound exhibits biphasic behavioral responses, meaning its effects can differ depending on the dose administered. As noted above, low doses in naive mice tend to suppress activity, while higher doses can increase it nih.govjst.go.jp. This suggests a complex interaction with dopaminergic systems, as this compound is characterized as a long-acting ergot derivative with agonistic action on both dopamine D1 and D2 receptors nih.gov. Its inhibition of [³H]apomorphine binding further indicates engagement with dopaminergic receptors, influencing downstream signaling pathways that mediate behavior nih.gov.
Cross-Tolerance and Interaction Studies with Psychostimulants (e.g., Methamphetamine)
Studies have investigated this compound's interactions with psychostimulants, particularly methamphetamine (MAP). When mice received repeated administration of this compound at doses of 1 and 2 mg/kg, they demonstrated a significantly lower sensitivity to MAP compared to saline-experienced mice. This suggests a potential for cross-tolerance or an attenuating effect on stimulant-induced behaviors nih.govjst.go.jp.
Conversely, repeated administration of MAP induced a reverse tolerance to itself and also led to cross reverse-tolerance to this compound at doses of 8 and 16 mg/kg. Furthermore, established reverse tolerance to MAP was not significantly attenuated by repeated this compound treatment; rather, it was enhanced by higher doses of this compound (8 and 16 mg/kg) nih.govjst.go.jp. These findings highlight complex interactions within dopaminergic pathways and the development of tolerance and cross-tolerance phenomena.
Neurovascular and Cerebrovascular Effects
Research has also examined this compound's influence on the brain's blood supply and metabolic processes.
Influence on Cerebral Blood Flow and Metabolism in Animal Models (e.g., Cats)
In studies conducted in cats, this compound was administered via infusion into the carotid artery at a dose of 10 µg/kg to assess its effects on cerebral circulation and metabolism patsnap.comnih.gov. The administration resulted in a significant increase in cerebral blood flow (CBF) during the period of infusion. This increase in CBF was followed by a decrease in cerebral tissue oxygen tension (BrPO₂). Concurrently, a decrease in systemic blood pressure (BP) was observed patsnap.comnih.gov. These results indicate that this compound can modulate cerebrovascular parameters, affecting both blood flow and tissue oxygenation, alongside systemic hemodynamic changes.
Compound List:
this compound
Dopamine (DA)
[³H]DA
[³H]apomorphine
Apomorphine
Methamphetamine (MAP)
Ergot alkaloid
Benzazepines
Spiperone
Quinuclidinyl Benzilate
Effects on Brain Tissue Oxygenation and Carbon Dioxide Tension
Studies investigating the impact of this compound on cerebral circulation and metabolism in animal models have provided insights into its effects on brain tissue oxygen and carbon dioxide levels. In feline models, intravenous administration of this compound (10 micrograms/kg) into the carotid artery resulted in a significant increase in cerebral blood flow (CBF) during infusion. This was followed by a decrease in brain tissue oxygen tension (BrPO2) that paralleled a significant drop in blood pressure. While CBF was affected, the study did not report direct modulation of brain tissue carbon dioxide tension (BrPCO2) nih.gov.
Neuroprotective Properties
This compound has shown promise in preclinical models for its neuroprotective effects, particularly in scenarios involving ischemic brain damage.
In spontaneously hypertensive rats subjected to experimental cerebral ischemia, this compound (CBM 36-733) demonstrated protective actions. Bilateral common carotid artery ligation was used to induce cerebral ischemia for one hour. While this compound administration did not alter the reduction in cortical blood flow caused by the ligation, it significantly mitigated the increase in brain lactate (B86563) and preserved brain ATP levels. Specifically, at a dose of 0.1 mg/kg, this compound markedly reduced the rise in brain lactate and maintained ATP levels close to normal, suggesting a beneficial effect on ischemic cerebral metabolism jst.go.jp. This indicates a potential to protect brain tissue from metabolic derangement during ischemia, independent of direct hemodynamic effects on blood flow.
The neuroprotective effects of this compound are thought to be linked to its ability to improve cerebral metabolism during ischemic events jst.go.jp. While the precise mechanisms are still under investigation, its action as a dopaminergic agonist and its influence on cerebral circulation and metabolism nih.gov may contribute to its protective role. Further research is needed to fully elucidate the molecular pathways involved in its neuroprotective capacity.
Computational and In Vitro Antiviral Activity Research
Computational studies have explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2, by examining its interaction with the virus's main protease (Mpro).
This compound has been identified in computational screening studies as a compound with predicted high binding affinity to the SARS-CoV-2 main protease (Mpro) nih.govpharmafocusasia.comfrontiersin.orgresearchgate.net. Molecular docking simulations have indicated that this compound binds to the Mpro active site with a calculated binding energy comparable to or even stronger than some known antiviral drugs nih.govpharmafocusasia.comfrontiersin.org. For instance, one study reported a binding energy for this compound of -30.0 ± 0.3 kcal/mol, placing it among compounds with significant predicted affinity for Mpro nih.gov. These computational findings suggest that this compound could potentially inhibit the Mpro enzyme, which is crucial for viral replication nih.govpharmafocusasia.comfrontiersin.orgresearchgate.netscielo.br.
Molecular docking analyses have revealed specific interactions between this compound and residues within the SARS-CoV-2 Mpro active site. These interactions are critical for determining binding affinity and efficacy. Studies indicate that this compound forms multiple interactions with active site residues, including hydrogen bonds. Specifically, it has been shown to form hydrogen bonds with residues such as Gly143, His164, Met165, Cys145, and Thr190 nih.gov. These interactions, along with van der Waals forces and other non-covalent bonds, contribute to the compound's predicted stable binding within the protease's active site nih.govopen.ac.ukfrontiersin.org.
Compound Table:
| Compound Name | Chemical Class/Description |
| This compound | Synthetic ergot derivative, dopaminergic agonist |
| Ergotamine | Ergot alkaloid, adrenergic and dopaminergic agonist |
| Bromocriptine (B1667881) | Ergot alkaloid, dopamine agonist |
| Dihydroergotamine (B1670595) | Dihydro derivative of ergotamine |
| Montelukast | Leukotriene receptor antagonist |
| Bemcentinib | AXL receptor kinase inhibitor |
| PC786 | (Not specified in search results, but mentioned in context) |
| Simeprevir | Hepatitis C virus (HCV) NS3/4A protease inhibitor |
| Sofosbuvir | Nucleotide prodrug and HCV NS5B polymerase inhibitor |
| Lopinavir | Antiretroviral protease inhibitor for treatment of HIV-1 |
| Ritonavir | Peptidomimetic inhibitor of HIV-1 and HIV-2 proteases |
| Remdesivir | Viral RNA-dependent RNA polymerase inhibitor |
| GC376 | (Not specified in search results, but mentioned in context) |
| G42 | (Not specified in search results, but mentioned in context) |
| G59 | (Not specified in search results, but mentioned in context) |
| L-735524 | HIV protease inhibitor |
| Darunavir | HIV-1 protease inhibitor |
| Caffeine | (Mentioned for its neuroprotective and anticancer effects) |
| Methylene blue | (Mentioned as a potential pharmacologic agent for brain injury) |
| Vitamin C | (Mentioned as a potential pharmacologic agent for brain injury) |
| Vitamin E | (Mentioned as a potential pharmacologic agent for brain injury) |
| Coenzyme Q10 | (Mentioned as a potential pharmacologic agent for brain injury) |
| Minocycline | (Mentioned as a potential pharmacologic agent for brain injury) |
| Steroids | (Mentioned as a potential pharmacologic agent for brain injury) |
| Aspirin | (Mentioned as a potential pharmacologic agent for brain injury) |
| Memantine | (Mentioned as a potential pharmacologic agent for brain injury) |
| Perampanel | (Mentioned as a potential pharmacologic agent for brain injury) |
| Magnesium | (Mentioned as a potential pharmacologic agent for brain injury) |
| Propofol | (Mentioned as a potential pharmacologic agent for brain injury) |
| Thiamine | (Mentioned as a potential pharmacologic agent for brain injury) |
| Nirmatrelvir | (Mentioned in context of Mpro simulation) |
| CBM36-733 | Same as this compound |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Endogenous amine with neuroprotective potential |
| Curcumin | Natural compound with neuroprotective potential |
| Gingko biloba (Egb 761) | Natural compound with neuroprotective potential |
| Resveratrol | Natural compound with neuroprotective potential |
| Citicoline | Exogenous form of cytidine-5-diphosphocholine |
| Dexmedetomidine | (Mentioned for neuroprotective properties) |
| Eptazocine | (Mentioned in relation to methamphetamine literature) |
| Eltrombopag | (Mentioned in relation to SARS-CoV-2 spike protein) |
| Fluspirilene | (Mentioned for antiviral activity) |
| Astemizole | (Mentioned for antiviral activity) |
| Tipranavir | (Mentioned for antiviral activity) |
| Ivermectin | (Mentioned as a top hit in computational screening) |
| Digoxin | (Mentioned for potent in vitro antiviral effects) |
| Hesperidin | Citrus flavanone (B1672756) glycoside |
| Rutin | Flavonol glycoside |
| Conivaptan | Vasopressin inhibitor |
| Aprepitant | NK1 antagonist |
| Manidipine | Ca channel blocker, anti-hypertensive |
| Aminoquinuride | Trypanocidal agent |
| Antrafenine | Analgesic anti-inflammatory |
| Epirubicin | Anticancer intercalator |
| Dicoumarol | Anticoagulant |
| Sertindole | Antipsychotic |
| Pimozide | Antipsychotic |
| 3j | (Quinazoline derivative with inhibitory activity) |
| 3a | (Quinazoline derivative with inhibitory activity) |
| S-217622 | Reference inhibitor for SARS-CoV-2 3CLpro |
| Compound 34 | (Inhibitor of SARS-CoV-2 3CLpro) |
| Compound 36 | (Inhibitor of SARS-CoV-2 3CLpro) |
| Compound 15 | (Compound with strong binding affinity) |
| Compound 43 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 5 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 10 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 59i | (Analogue of GC376) |
| T47 | (Template for optimization) |
| SFY | (Template for optimization) |
| CM02 | (Optimized compound) |
| CM06 | (Optimized compound) |
| CM07 | (Optimized compound) |
| Cinanserin | (SARS-CoV-2 Mpro inhibitor) |
| 4896 - 4038 | (Compound with strong binding affinity to Mpro) |
| Eptazocine | (Mentioned in relation to methamphetamine literature) |
| Eltrombopag | (Mentioned in relation to SARS-CoV-2 spike protein) |
| Fluspirilene | (Mentioned for antiviral activity) |
| Astemizole | (Mentioned for antiviral activity) |
| Tipranavir | (Mentioned for antiviral activity) |
| Ivermectin | (Mentioned as a top hit in computational screening) |
| Digoxin | (Mentioned for potent in vitro antiviral effects) |
| Hesperidin | Citrus flavanone glycoside |
| Rutin | Flavonol glycoside |
| Conivaptan | Vasopressin inhibitor |
| Aprepitant | NK1 antagonist |
| Manidipine | Ca channel blocker, anti-hypertensive |
| Aminoquinuride | Trypanocidal agent |
| Antrafenine | Analgesic anti-inflammatory |
| Epirubicin | Anticancer intercalator |
| Dicoumarol | Anticoagulant |
| Sertindole | Antipsychotic |
| Pimozide | Antipsychotic |
| 3j | (Quinazoline derivative with inhibitory activity) |
| 3a | (Quinazoline derivative with inhibitory activity) |
| S-217622 | Reference inhibitor for SARS-CoV-2 3CLpro |
| Compound 34 | (Inhibitor of SARS-CoV-2 3CLpro) |
| Compound 36 | (Inhibitor of SARS-CoV-2 3CLpro) |
| Compound 15 | (Compound with strong binding affinity) |
| Compound 43 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 5 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 10 | (Mentioned in context of SARS-CoV-2 3CLpro) |
| Compound 59i | (Analogue of GC376) |
| T47 | (Template for optimization) |
| SFY | (Template for optimization) |
| CM02 | (Optimized compound) |
| CM06 | (Optimized compound) |
| CM07 | (Optimized compound) |
| Cinanserin | (SARS-CoV-2 Mpro inhibitor) |
| 4896 - 4038 | (Compound with strong binding affinity to Mpro) |
Preclinical Pharmacodynamics and Biochemical Effects
Neuroprotective Properties
This compound has demonstrated neuroprotective potential in preclinical models, particularly in contexts of ischemic brain damage.
Studies using spontaneously hypertensive rats subjected to experimental cerebral ischemia showed that this compound (referred to as CBM 36-733) exhibited protective effects. Following the induction of cerebral ischemia via bilateral common carotid artery ligation, this compound administration did not alter the reduction in cortical blood flow. However, it significantly attenuated the increase in brain lactate (B86563) levels and preserved brain ATP levels. At a dose of 0.1 mg/kg, this compound markedly reduced the rise in brain lactate and maintained ATP levels near normal, indicating a beneficial impact on ischemic cerebral metabolism jst.go.jp. These findings suggest that this compound may protect brain tissue from metabolic disruption during ischemia, independent of direct effects on blood flow jst.go.jp.
The neuroprotective actions of this compound are hypothesized to be related to its ability to improve cerebral metabolism during ischemic events jst.go.jp. As a dopaminergic agonist, its effects on cerebral circulation and metabolism nih.gov may also contribute to its protective role. Further research is required to fully elucidate the specific molecular mechanisms underlying its neuroprotective capabilities.
Structure Activity Relationship Sar and Medicinal Chemistry
Principles of Structure-Activity Relationship in Ergot Derivatives
The pharmacological profile of ergot derivatives is intrinsically linked to their tetracyclic ergoline (B1233604) skeleton. nih.govmdpi.com This core structure mimics the essential features of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline, allowing these compounds to act as agonists, partial agonists, or antagonists at their respective receptors. semanticscholar.org The diversity of biological actions within this class arises from specific structural modifications to the ergoline ring system. nih.govwikipedia.org
Key structural components that dictate the activity of ergot derivatives include:
The Ergoline Nucleus: The fundamental tetracyclic structure is essential for binding to monoamine receptors.
The Substituent at C-8: The nature of the substituent at this position significantly influences the pharmacological profile. In ergopeptines like Mergocriptine, this is a complex tripeptide moiety. nih.gov
The N-6 Position: The substituent on the nitrogen at position 6, typically a methyl group as in this compound, is crucial for dopamine receptor affinity.
Modifications to the D-ring: Saturation of the C-9 to C-10 double bond, as seen in dihydro-derivatives, can alter the potency and receptor selectivity profile. For instance, dihydroergotamine (B1670595) exhibits greater alpha-adrenergic antagonist activity and less potent arterial vasoconstriction compared to ergotamine. nih.govnih.gov
Substitution on the Aromatic Ring: The introduction of substituents, such as the bromine atom in bromocriptine (B1667881) or the methyl group in this compound at the C-2 position, can modulate activity and selectivity. nih.gov
These principles demonstrate that even minor alterations to the ergoline scaffold can lead to significant changes in pharmacological effects, a central theme in the medicinal chemistry of this compound class. nih.gov
Elucidation of Pharmacophoric Features within the this compound Structure
A pharmacophore model describes the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr For ergot derivatives acting on dopamine receptors, the key pharmacophoric elements mimic the structure of dopamine itself.
The essential pharmacophoric features within the ergoline scaffold include:
Aromatic Ring: The indole (B1671886) portion of the ergoline nucleus serves as a hydrophobic feature, analogous to the catechol ring of dopamine.
Basic Nitrogen (N-6): This nitrogen is typically protonated at physiological pH and acts as a positive ionizable feature, mimicking the primary amine of dopamine. researchgate.net This feature is critical for forming a salt bridge with a conserved aspartate residue (Asp114 in the D2 receptor) in the binding pocket of dopamine receptors. nih.gov
Hydrogen Bond Donor: The indole N-H at position 1 acts as a hydrogen bond donor, contributing to binding affinity. nih.gov
In this compound, the C-2 methyl group and the complex tripeptide side chain at C-8 further define the molecule's interaction with the receptor. The tripeptide moiety occupies a larger volume and can form additional interactions with the receptor's extracellular loops or the lipid membrane, influencing both affinity and intrinsic activity. Computational studies on the closely related bromocriptine have shown that its tripeptide tail contributes significantly to its binding and agonist activity at the D2 dopamine receptor. nih.gov
Table 1: Key Pharmacophoric Features of Ergoline-Based Dopamine Agonists
| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interaction |
|---|---|---|
| layersHydrophobic Region | Indole Ring System | Interacts with hydrophobic residues in the receptor binding pocket. |
| add_circlePositive Ionizable Center | Basic Nitrogen (N-6) | Forms an ionic bond with a conserved Aspartate residue (e.g., Asp114 in D2R). nih.gov |
| arrow_downwardHydrogen Bond Donor | Indole Nitrogen (N-1) | Donates a hydrogen bond to an acceptor site on the receptor. |
| arrow_upwardHydrogen Bond Acceptor | Peptide Carbonyl Oxygens | Accepts hydrogen bonds from donor sites on the receptor. |
| fullscreenBulky/Hydrophobic Group | Tripeptide Side Chain | Contributes to selectivity and potency through steric and hydrophobic interactions. |
Impact of Structural Modifications on Receptor Selectivity and Potency
The broad spectrum of activity of ergot alkaloids necessitates precise structural modifications to achieve desired receptor selectivity and potency. nih.gov Research on various ergot derivatives has established several key SAR trends.
Substitution at C-2: Introducing a substituent at the C-2 position, such as the methyl group in this compound or the bromine in Bromocriptine, generally enhances agonist activity at D2 dopamine receptors. nih.gov This modification is thought to improve the molecule's fit within the receptor's binding pocket.
Saturation of the 9,10-Double Bond: Hydrogenation of the double bond in the D-ring to produce dihydro-derivatives can significantly alter the pharmacological profile. A study on several ergot derivatives showed that selective hydrogenation of the 9,10-double bond did not drastically change binding parameters for D2 and D3 receptors in many cases. nih.gov However, for other receptors, this change can reduce serotonergic and vasoconstrictive effects while retaining or enhancing dopaminergic activity, often leading to a more favorable therapeutic profile. nih.gov
Peptide Moiety Modification: The cyclic tripeptide portion of ergopeptines like this compound is a critical determinant of potency and efficacy. Altering the amino acid residues within this structure can profoundly impact how the ligand stabilizes the active or inactive state of the receptor. For example, the different peptide structures in ergocristine, ergocornine, and ergocryptine contribute to their varying affinities for dopamine, serotonin, and adrenergic receptors. nih.gov
Stereochemistry at C-8: The stereoconfiguration at position 8 is crucial. Natural ergot alkaloids possess the R configuration. Isomerization to the S configuration (forming "-inine" epimers) often leads to a significant decrease or loss of biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. frontiersin.org For ergot derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov
These approaches can be applied to a series of this compound analogues to:
Develop Predictive Models: By aligning the structures of known active and inactive compounds, a 3D grid of interaction fields (steric, electrostatic, hydrophobic) is generated. Statistical analysis then creates a model that can predict the activity of novel, unsynthesized compounds. nih.gov
Generate Contour Maps: The results are visualized as 3D contour maps around a template molecule. These maps highlight regions where specific properties are favorable or unfavorable for activity. For instance, a map might show that a bulky, electropositive substituent is desired in one region, while a small, electronegative group is preferred in another. nih.gov
Guide Rational Drug Design: These insights allow medicinal chemists to rationally design new analogues with a higher probability of possessing improved potency or selectivity, thereby optimizing the lead compound and reducing the need for extensive trial-and-error synthesis. nih.gov
While specific QSAR studies focusing solely on this compound are not widely published, the principles are routinely applied to G-protein coupled receptor (GPCR) ligands and would be a standard approach in any program aimed at discovering novel ergot-based therapeutics. researchgate.net
Design and Evaluation of this compound Analogues and Derivatives
The design of new this compound analogues is guided by the established SAR principles. The goal is often to enhance selectivity for a specific dopamine receptor subtype (e.g., D2 vs. D3) or to modulate the balance of activity between dopamine, serotonin, and adrenergic receptors to achieve a more targeted therapeutic effect. nih.gov
Design Strategies:
Bioisosteric Replacement: Replacing specific functional groups with other groups that have similar physical or chemical properties. For example, the methyl group at C-2 could be replaced with other small alkyl groups or halogens to probe the steric and electronic requirements at this position.
Scaffold Hopping: Retaining the key pharmacophoric features of this compound but incorporating them into a novel chemical scaffold. This is a more advanced strategy aimed at discovering new chemical classes with potentially improved properties. researchgate.net
Modification of the Tripeptide Chain: Systematic replacement of the amino acids (isoleucine, leucine, proline) in the peptide moiety of α-ergocryptine (the parent of this compound) to explore new interactions with the receptor. nih.govresearchgate.net
Evaluation Process: Once designed and synthesized, novel analogues undergo a rigorous evaluation process:
In Vitro Receptor Binding Assays: The affinity of the new compounds for a panel of relevant receptors (e.g., dopamine D1-D5, various serotonin subtypes, adrenergic subtypes) is determined using radioligand binding assays. This provides data on both potency (Ki values) and selectivity.
Functional Assays: Compounds are tested for their functional activity (agonist, antagonist, or inverse agonist) at the target receptors. This is often done using cell-based assays that measure second messenger production (e.g., cAMP levels).
In Vivo Pharmacological Studies: Promising candidates are then evaluated in animal models to assess their therapeutic effects and confirm that the in vitro activity translates to the desired in vivo response.
This iterative cycle of design, synthesis, and evaluation is fundamental to medicinal chemistry and is the process through which compounds like this compound are optimized for clinical use. nih.gov
Advanced Research Methodologies Applied to Mergocriptine Studies
In Vitro Assay Development and Optimization
In vitro assays are crucial for dissecting the direct interactions of Mergocriptine with cellular targets, providing quantitative data on binding affinity and functional efficacy.
Radioligand binding assays are foundational for characterizing the affinity and selectivity of compounds for specific receptors. These assays typically involve incubating receptor-containing membranes or cells with a known concentration of a radiolabeled ligand (radioligand) in the presence or absence of the test compound, this compound. The displacement of the radioligand by this compound allows for the determination of its binding affinity (e.g., IC50 or Ki values) to various receptor subtypes. biopharmaboardroom.comnih.govuni-regensburg.de
For this compound, these assays are primarily employed to map its interaction with dopamine (B1211576) receptor subtypes (D1-D5). By using specific radioligands for each dopamine receptor, researchers can quantify this compound's potency and selectivity. For instance, competition binding studies using radiolabeled ligands selective for D2 receptors would reveal this compound's affinity for this particular subtype, confirming its established D2 agonistic profile. nih.govuni-regensburg.denih.gov
Neurotransmitter release assays provide insights into the functional consequences of this compound's receptor interactions by measuring the actual release of neurotransmitters from neuronal preparations. A common approach involves using brain slices, such as those from the striatum, pre-loaded with a radiolabeled neurotransmitter like [³H]dopamine. ncats.ioresearchgate.netmdpi.com Upon stimulation, for example, with a high potassium concentration (K+), the release of [³H]dopamine into the extracellular space is measured.
Research investigating this compound's mechanism of action has utilized such assays to assess its impact on dopamine release. Studies suggest that this compound may suppress striatal dopamine turnover by stimulating presynaptic dopaminergic autoreceptors, thereby reducing dopamine release. ncats.io These assays would quantify this effect, demonstrating a dose-dependent inhibition of [³H]dopamine release in the presence of this compound, consistent with its autoreceptor agonist activity. ncats.io
GTPγS binding assays are vital for assessing the functional activity of G-protein coupled receptors (GPCRs), including dopamine receptors, by measuring G-protein activation. In these assays, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the binding to activated G protein α-subunits. giffordbioscience.comrevvity.co.jpnih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G protein, leading to increased [³⁵S]GTPγS binding.
Given this compound's role as a dopaminergic agonist, [³⁵S]GTPγS binding assays are employed to confirm its ability to activate the downstream G proteins coupled to dopamine receptors. These experiments, typically performed with cell membranes or whole cells expressing specific dopamine receptor subtypes, would show a dose-dependent increase in [³⁵S]GTPγS binding in the presence of this compound. This confirms its efficacy in initiating the signaling cascade downstream of receptor activation, particularly for Gi/o-coupled receptors like D2-like subtypes. giffordbioscience.comrevvity.co.jp
Table 1: Summary of In Vitro Assay Findings for this compound
| Receptor Target | Assay Type | Key Findings | Relevant Citations |
| Dopamine Receptors | Radioligand Binding Assay | Determines affinity (e.g., IC50, Ki) and selectivity for dopamine receptor subtypes (D1-D5). Confirms D2 receptor agonism. | nih.govuni-regensburg.denih.gov |
| Striatal Dopamine | [³H]Dopamine Release Assay | Demonstrates modulation of dopamine release; this compound may inhibit release via stimulation of presynaptic autoreceptors. | ncats.io |
| Dopamine Receptors | [³⁵S]GTPγS Binding Assay | Confirms G-protein activation (e.g., Gαi/o for D2-like receptors) upon receptor binding, indicating functional efficacy as a GPCR agonist. | giffordbioscience.comrevvity.co.jpnih.gov |
In Silico Modeling and Simulation Techniques
Computational methods provide a powerful means to predict and understand the molecular interactions of this compound with its targets at an atomic level.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, to a target protein, like a dopamine receptor. This process involves fitting the three-dimensional structure of this compound into the known binding pocket of the receptor. Scoring functions are then applied to estimate the strength of the interaction, predicting favorable binding poses. openaccessjournals.comneurosnap.ai
Studies utilizing molecular docking for this compound aim to elucidate its binding mode within dopamine receptors. These simulations can identify specific amino acid residues within the receptor's active site that are critical for binding, predicting interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. frontiersin.orgncats.ioresearchgate.netopenaccessjournals.comneurosnap.ai Such analyses help to rationalize the compound's observed affinity and selectivity, providing a structural basis for its pharmacological activity. For example, docking studies have visualized interactions with key residues, illustrating how this compound binds within a target site. frontiersin.orgresearchgate.net
Molecular dynamics (MD) simulations extend docking predictions by modeling the dynamic behavior of the protein-ligand complex over time. By simulating the movement of atoms based on classical physics, MD allows researchers to assess the stability of the predicted binding pose and explore conformational changes that occur upon binding. inflibnet.ac.innih.gov
Following molecular docking, MD simulations are performed on the this compound-receptor complex to evaluate the robustness of the interaction. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and receptor atoms over the simulation trajectory, are monitored. A low RMSD generally indicates a stable complex, suggesting that the predicted binding mode is energetically favorable and persistent. inflibnet.ac.innih.govmdpi.com These simulations can also reveal flexibility within the binding site and provide insights into the dynamic nature of receptor-ligand recognition, offering a more comprehensive understanding of binding stability. inflibnet.ac.innih.govmdpi.comchemblink.comwcotradetools.org
Table 2: Summary of In Silico Modeling Findings for this compound
| Target Protein | Computational Method | Key Findings | Relevant Citations |
| Dopamine Receptors | Molecular Docking | Predicts binding orientation and affinity, identifying key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts) within the receptor binding site. | frontiersin.orgncats.ioresearchgate.netopenaccessjournals.comneurosnap.ai |
| Dopamine Receptors | MD Simulations | Assesses the stability of predicted binding poses and conformational dynamics of the this compound-receptor complex; monitors RMSD to evaluate binding persistence. | inflibnet.ac.innih.govmdpi.comchemblink.comwcotradetools.org |
These advanced research methodologies provide a robust framework for understanding this compound's pharmacological profile, from its direct receptor interactions to its dynamic behavior within a biological context.
Computational Approaches for Drug Repurposing Screens
Computational drug repurposing leverages advanced algorithms and vast biological datasets to identify new therapeutic uses for existing compounds. This strategy accelerates drug development by bypassing many early-stage discovery hurdles, as candidate drugs have already established safety profiles drugpatentwatch.comnih.govamazon.comnih.gov. This compound has been identified as a compound of interest in such screens, particularly in the context of emerging infectious diseases.
Studies employing computational docking and molecular dynamics simulations have identified this compound as a potential candidate for repurposing against SARS-CoV-2 pharmafocusasia.comfrontiersin.org. These methods involve simulating the interaction of drug molecules with viral protein targets, such as the main protease (Mpro) of SARS-CoV-2. This compound, an ergot alkaloid, was found to have predicted binding affinities comparable to or exceeding those of established antiviral drugs pharmafocusasia.comfrontiersin.org. Specific computational analyses have detailed its interaction with key amino acid residues within the Mpro binding site, including HIS41, CYS44, MET49, ASN142, GLY143, SER144, CYS145, HIS164, MET165, GLU166, and LEU167 windows.net. These findings highlight the utility of computational approaches in rapidly screening existing drug libraries to identify novel therapeutic avenues for urgent health challenges drugpatentwatch.comnih.gov.
Table 1: Computational Repurposing Findings for this compound
| Target/Condition | Computational Method | Key Finding/Interaction | Reference |
| SARS-CoV-2 (Mpro) | Molecular Docking | Identified as a potential candidate; predicted binding affinity comparable to antiviral drugs. | pharmafocusasia.comfrontiersin.org |
| SARS-CoV-2 (Mpro) | Molecular Docking | Interaction with specific residues (HIS41, CYS44, MET49, ASN142, GLY143, SER144, CYS145, HIS164, MET165, GLU166, LEU167). | windows.net |
| General Repurposing | Various computational approaches (docking, MD simulations) | Identified as an ergot alkaloid with adrenergic and dopaminergic receptor agonist activities. | pharmafocusasia.com |
Utilization of Specific Animal Models for Neurobiological and Cerebrovascular Research
Animal models are indispensable tools for understanding the complex mechanisms underlying neurobiological and cerebrovascular diseases, and for evaluating the efficacy of potential therapeutic interventions. While direct studies specifically naming "this compound" in animal models for these conditions are limited in the provided search results, "Bromocriptine" (a closely related compound often considered synonymous or a precursor) has been studied in relevant contexts.
Rodent models, particularly mice and rats, are frequently employed due to their genetic tractability and physiological similarities to humans frontiersin.orgmdpi.comembopress.orgmdpi.com. For cerebrovascular research, models of stroke, such as middle cerebral artery occlusion (MCAO), are critical for studying ischemic events nih.govebraincase.comnih.govresearchgate.net. These models allow for the investigation of neuroprotective strategies by mimicking the reduction of blood flow to brain tissue. Research involving genetic modifications in these models, such as nNOS knockout mice exhibiting smaller infarcts or eNOS knockout mice developing enlarged infarcts following MCAO, has provided significant insights into the role of nitric oxide pathways in cerebral ischemia nih.gov.
In the realm of neurobiological research, animal models are vital for studying conditions like Parkinson's Disease (PD). Bromocriptine (B1667881) has been investigated in the context of PD animal studies plos.org. However, a critical evaluation of such studies has highlighted potential biases, such as excess significance bias, which can inflate efficacy estimates plos.org. Nevertheless, the use of diverse animal models, including non-human primates like marmosets, is also being explored for complex brain disorders such as Parkinson's disease, Alzheimer's disease, and stroke, owing to their shared brain structures and behaviors with humans nih.gov. The development and refinement of these models are crucial for advancing our understanding of disease pathogenesis and for the translational validation of therapeutic candidates.
Table 2: Animal Models in Neurobiological and Cerebrovascular Research Relevant to this compound/Bromocriptine
| Animal Model Species | Neurological/Cerebrovascular Condition Studied | Relevance to this compound/Bromocriptine | Key Findings (General or Specific) | Reference |
| Rodents (Mice, Rats) | Focal Ischemia, Stroke | Bromocriptine studied in relation to focal ischemia. | nNOS knockout mice show smaller infarcts; eNOS knockout mice show larger infarcts following MCAO. | nih.govresearchgate.netplos.org |
| Rodents (Mice, Rats) | Parkinson's Disease (PD) | Bromocriptine studied in relation to PD. | Excess significance bias noted in animal studies of PD. | plos.org |
| Rodents (Mice, Rats) | General Neurobiological Studies | Common models for studying neural circuits, neurodegenerative diseases, and cellular mechanisms. | Genetic manipulation allows for targeted gene studies (e.g., nNOS, eNOS). | frontiersin.orgmdpi.comembopress.orgmdpi.com |
| Non-human Primates (Marmosets) | Parkinson's Disease, Stroke, Alzheimer's Disease | Potential for studying complex brain disorders and developing treatments. | Share common brain structures and behaviors with humans. | nih.gov |
Compound List:
this compound
Bromocriptine
SARS-CoV-2
Bemcentinib
Montelukast
Ergotamine
Future Directions in Mergocriptine Research
Elucidating Underexplored Receptor Interactions
While Mergocriptine's primary dopaminergic activity is established, a comprehensive understanding of its interactions across the full spectrum of dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5) and other potential targets remains an area for future exploration. Current knowledge indicates a strong affinity for D2 receptors, with some evidence suggesting α1 adrenergic activity researchgate.net. However, detailed comparative binding affinities across all dopamine receptor subtypes and other G-protein coupled receptors (GPCRs) or ion channels are not extensively documented.
Future research should focus on:
Comprehensive Receptor Binding Profiling: Conducting broad screening assays to quantify this compound's affinity for all dopamine receptor subtypes (D1-D5), as well as other relevant receptors (e.g., serotonin (B10506), adrenergic, histamine (B1213489) receptors) and transporters. This will help identify potential off-target interactions that could influence its efficacy or safety profile eurofinsdiscovery.comcriver.comnih.gov.
Investigating Non-Dopaminergic Targets: Exploring potential interactions with targets beyond the dopaminergic system, especially given its ergot alkaloid structure, which is known to interact with various receptor classes. The identification of potential Mpro inhibition suggests that this compound might interact with a wider range of protein targets than previously considered researchgate.netnih.gov.
Affinity State Characterization: Understanding how this compound interacts with different affinity states of its target receptors, particularly dopamine receptors, could reveal nuances in its signaling compared to endogenous dopamine or other agonists umich.edu.
Investigating Novel Mechanistic Pathways
This compound's known actions, such as modulating dopamine turnover and affecting cerebral circulation, are mediated through complex intracellular signaling cascades. Future research should aim to unravel these pathways in greater detail. Dopamine receptors, for instance, are known to signal through cAMP, calcium, and MAPK pathways, influencing gene expression and cellular functions mdpi.comfrontiersin.orgwikipedia.org.
Key areas for mechanistic investigation include:
Downstream Signaling Cascades: Elucidating the specific downstream signaling pathways activated or inhibited by this compound upon binding to its target receptors. This includes investigating its impact on cyclic adenosine (B11128) monophosphate (cAMP) levels, protein kinase A (PKA) activity, calcium influx, and the MAPK pathway mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgelifesciences.org.
Neuroprotection Mechanisms: Further detailing the molecular mechanisms underlying this compound's observed neuroprotective effects against ischemia. This could involve examining its influence on apoptotic pathways, oxidative stress markers, inflammatory responses, and the modulation of specific neurotrophic factors or cellular energy metabolism dntb.gov.uamdpi.comnih.govmdpi.com.
Behavioral Modulation Pathways: Understanding the specific neural circuits and molecular pathways responsible for this compound's effects on ambulatory activity and its interactions with psychostimulants like methamphetamine rutgers.eduny.gov.
Potential Antiviral Mechanisms: If the computational findings regarding SARS-CoV-2 Mpro inhibition are experimentally validated, research should focus on the specific molecular interactions and cellular pathways through which this compound exerts its antiviral effects.
Advanced Structural Studies for Refined SAR
Understanding the three-dimensional structure of this compound in complex with its target receptors is crucial for rational drug design and the development of improved analogs. While its ergot alkaloid structure provides a foundation, detailed structural information is largely absent in the current literature.
Future research directions in this area include:
Crystallographic and Cryo-EM Studies: Determining the high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound bound to its primary targets, such as dopamine receptors. This will provide atomic-level insights into binding modes and interactions preprints.orgnih.govnih.gov.
Molecular Docking and Dynamics Simulations: Employing computational methods to model this compound's binding poses within receptor pockets, predict binding energies, and simulate conformational changes. These studies can help identify key residues and interactions critical for activity and selectivity aging-us.compreprints.orgnih.govnih.gov.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs with systematic modifications to its chemical structure. This will help delineate the pharmacophore responsible for specific receptor interactions and biological activities, guiding the design of compounds with enhanced potency, selectivity, or pharmacokinetic properties aging-us.commdpi.com. Quantitative Structure-Activity Relationship (QSAR) modeling could also be employed to predict the activity of novel compounds.
Expanding Preclinical Models for Broader Pharmacological Understanding
This compound has been studied in specific preclinical models, such as those investigating cerebral circulation and ischemia in cats, and ambulatory activity in mice dntb.gov.uamdpi.comrutgers.edu. However, its potential therapeutic applications extend to various neurological and endocrine conditions, necessitating the exploration of a wider range of preclinical models.
Future research should leverage and expand upon existing models:
Neurological Disorder Models:
Parkinson's Disease: Given its dopaminergic agonist activity, this compound's efficacy in animal models of Parkinson's disease, such as MPTP-induced or α-synucleinopathy models, warrants investigation frontiersin.orgcuestionesdefisioterapia.com.
Cognitive Impairment: Exploring this compound's effects in models of cognitive decline, such as those induced by scopolamine (B1681570) or associated with neurodegenerative diseases like Alzheimer's disease cuestionesdefisioterapia.commdpi.cominotiv.comnih.govmdpi.com.
Other Dopamine-Related Disorders: Investigating its potential in models of schizophrenia, addiction, or Tourette's syndrome, where dopamine dysregulation plays a significant role.
Endocrine Models:
Hyperprolactinemia: Evaluating this compound's efficacy in preclinical models of hyperprolactinemia, a condition commonly treated by dopamine agonists like bromocriptine (B1667881) nih.govmdpi.com.
Infectious Disease Models:
SARS-CoV-2: If experimental validation confirms its Mpro inhibitory activity, testing this compound in relevant in vitro and in vivo models of SARS-CoV-2 infection would be crucial nih.govaging-us.comamedeolucente.itnih.govnih.govbiorxiv.org.
Advanced Models:
Chimeric Brain Models: Utilizing human-animal chimeric brain models to study this compound's effects in a more human-relevant brain environment, particularly for neurological disorders rutgers.edu.
Organoid Models: Employing organoid systems (e.g., lung, brain, or intestinal organoids) to assess this compound's impact on specific tissues and cellular responses to infection or disease states amedeolucente.itnih.gov.
By pursuing these research avenues, a more comprehensive understanding of this compound's pharmacological profile, mechanisms of action, and therapeutic potential can be achieved, paving the way for its potential clinical development or repurposing.
Q & A
Q. What frameworks assist in formulating this compound research questions that balance novelty and feasibility?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Ensure access to specialized equipment (e.g., LC-MS).
- Interesting : Align with unmet therapeutic needs (e.g., drug-resistant infections).
- Novel : Target understudied isoforms or delivery mechanisms.
- Ethical : Adhere to IACUC guidelines for animal studies.
- Relevant : Address WHO priority pathogens or NIH strategic plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
